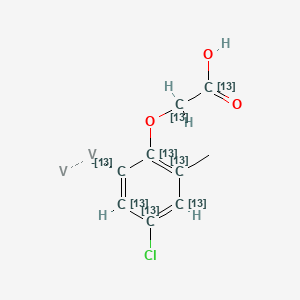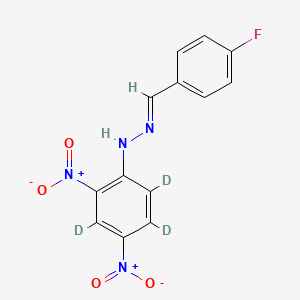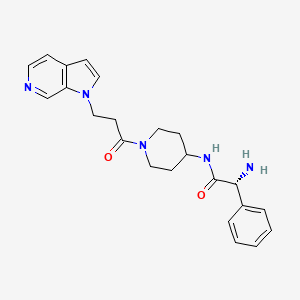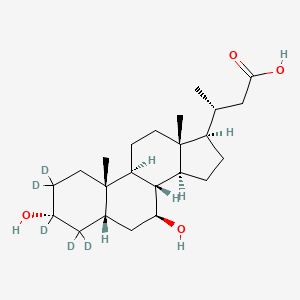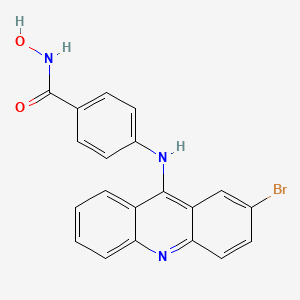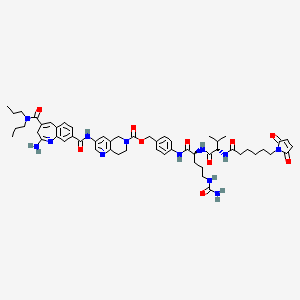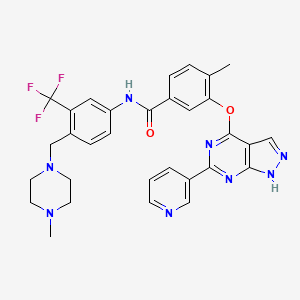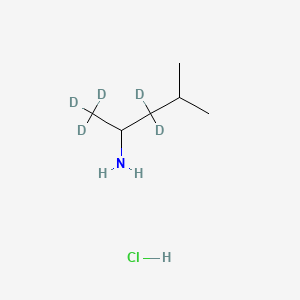
Fgfr-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr-IN-6 is a potent inhibitor of the fibroblast growth factor receptor (FGFR). FGFRs are a family of receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in numerous diseases, particularly cancers. This compound is designed to target and inhibit the activity of FGFRs, making it a valuable tool in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fgfr-IN-6 is synthesized through a series of chemical reactions involving the formation of a core structure followed by functional group modifications. The synthesis typically involves the following steps:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve:
- Use of large-scale reactors for chemical synthesis.
- Implementation of continuous flow chemistry to enhance efficiency.
- Rigorous quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fgfr-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Fgfr-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the role of FGFR signaling in cellular processes such as proliferation and differentiation.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancers and other diseases involving FGFR dysregulation.
Industry: Applied in the development of new drugs targeting FGFRs, contributing to the advancement of precision medicine
Mécanisme D'action
Fgfr-IN-6 exerts its effects by binding to the tyrosine kinase domain of FGFRs, thereby inhibiting their enzymatic activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately disrupting cellular processes such as proliferation and survival. The molecular targets of this compound include FGFR1, FGFR2, FGFR3, and FGFR4. The pathways involved in its mechanism of action include the phosphoinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparaison Avec Des Composés Similaires
Fgfr-IN-6 is unique compared to other FGFR inhibitors due to its high selectivity and potency. Similar compounds include:
Erdafitinib: A pan-FGFR inhibitor used in the treatment of urothelial carcinoma.
Pemigatinib: An FGFR1/2/3 inhibitor approved for cholangiocarcinoma.
Infigratinib: Another FGFR1/2/3 inhibitor used in cancer therapy
This compound stands out due to its specific binding affinity and ability to overcome resistance mutations that may limit the efficacy of other inhibitors .
Propriétés
Formule moléculaire |
C23H22N6O3 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
5-amino-3-[2-(2-cyclopropyl-1,3-benzoxazol-5-yl)ethynyl]-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H22N6O3/c1-2-19(30)28-10-9-15(12-28)29-21(24)20(22(25)31)16(27-29)7-3-13-4-8-18-17(11-13)26-23(32-18)14-5-6-14/h2,4,8,11,14-15H,1,5-6,9-10,12,24H2,(H2,25,31)/t15-/m0/s1 |
Clé InChI |
NBNVYDZWWWPDRF-HNNXBMFYSA-N |
SMILES isomérique |
C=CC(=O)N1CC[C@@H](C1)N2C(=C(C(=N2)C#CC3=CC4=C(C=C3)OC(=N4)C5CC5)C(=O)N)N |
SMILES canonique |
C=CC(=O)N1CCC(C1)N2C(=C(C(=N2)C#CC3=CC4=C(C=C3)OC(=N4)C5CC5)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




